

Spectroscopic Analysis of 2,2-Dimethyl-1,2-dihydroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-1,2-dihydroquinoline

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Disclaimer: Extensive searches of scientific literature and spectral databases did not yield a complete set of experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) specifically for **2,2-Dimethyl-1,2-dihydroquinoline**. Therefore, this guide presents the available spectroscopic data for the closely related and well-characterized compound, 2,2,4-Trimethyl-1,2-dihydroquinoline, as a representative example to illustrate the expected spectral features and analytical workflow.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of a dihydroquinoline derivative. The document details the methodologies for key spectroscopic experiments and presents the data in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary for 2,2,4-Trimethyl-1,2-dihydroquinoline

The following tables summarize the key spectroscopic data obtained for 2,2,4-Trimethyl-1,2-dihydroquinoline.

Table 1: ^1H NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------------------------|
| 6.9 - 6.5 | m | 4H | Aromatic-H |
| 5.31 | s | 1H | Olefinic-H |
| 3.7 (br s) | s | 1H | N-H |
| 1.98 | s | 3H | C4-CH ₃ |
| 1.25 | s | 6H | C2-(CH ₃) ₂ |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data of 2,2,4-Trimethyl-1,2-dihydroquinoline

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------------|
| 143.2 | C8a |
| 131.5 | C4 |
| 129.3 | C6 |
| 126.9 | C5 |
| 122.1 | C4a |
| 121.5 | C7 |
| 117.8 | C8 |
| 52.4 | C2 |
| 30.5 | C2-(CH ₃) ₂ |
| 18.2 | C4-CH ₃ |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands for 2,2,4-Trimethyl-1,2-dihydroquinoline

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------|
| 3380 | Medium | N-H Stretch |
| 3040 | Medium | Aromatic C-H Stretch |
| 2960, 2920, 2860 | Strong | Aliphatic C-H Stretch |
| 1600, 1480 | Strong | C=C Aromatic Ring Stretch |
| 1360, 1380 | Medium | C-H Bend (gem-dimethyl) |
| 750 | Strong | C-H Out-of-plane Bend |

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for 2,2,4-Trimethyl-1,2-dihydroquinoline^[1]

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 173 | 100 | [M] ⁺ (Molecular Ion) |
| 158 | 80 | [M-CH ₃] ⁺ |
| 130 | 20 | [M-C ₃ H ₇] ⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dihydroquinoline derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy^[2]

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., power-gated decoupling) is employed to obtain the carbon spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy[3][4][5]

- **Sample Preparation (Thin Film Method):** A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the final spectrum. Data is typically collected over a range of 4000-400 cm^{-1} .
- **Data Analysis:** The spectrum is analyzed by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

2.3 Mass Spectrometry (MS)[6]

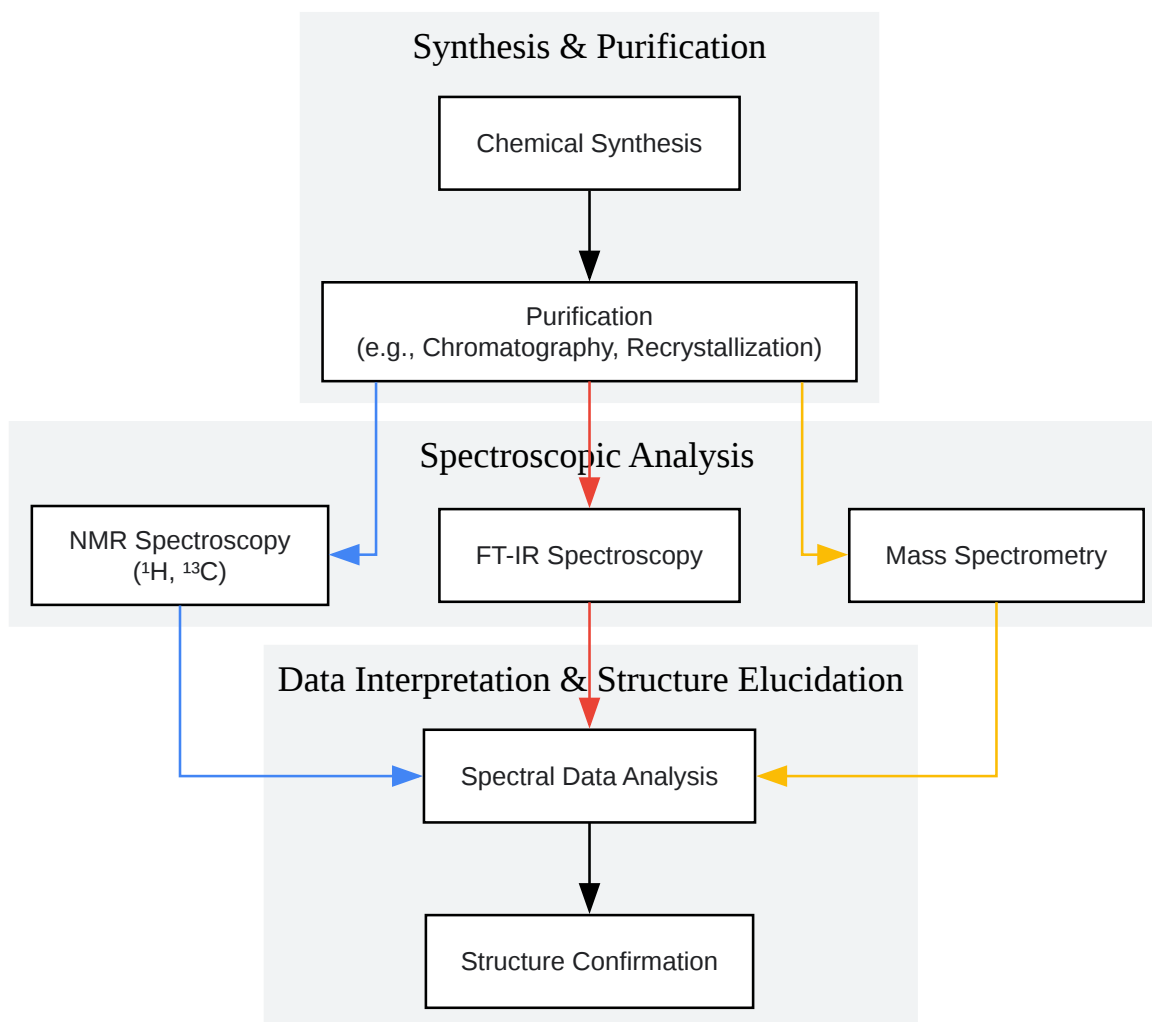
- **Sample Introduction:** For a volatile and thermally stable compound like 2,2,4-trimethyl-1,2-dihydroquinoline, direct insertion or gas chromatography (GC) is a suitable sample

introduction method.

- **Ionization:** Electron Ionization (EI) is a common technique for such molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

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